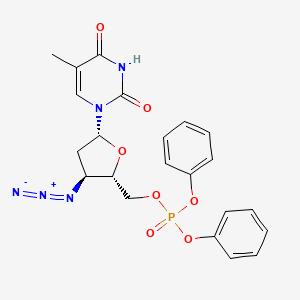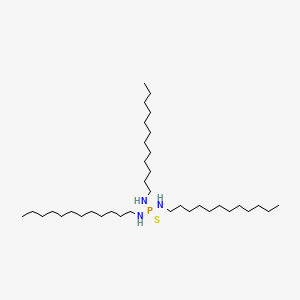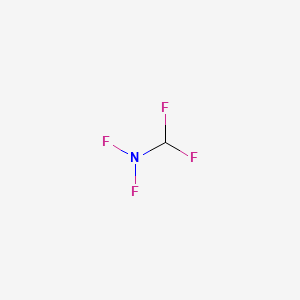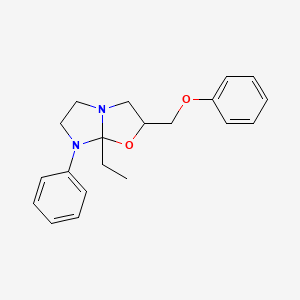
Batzelline C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Batzelline C is a naturally occurring pyrroloquinoline alkaloid isolated from the marine sponge Batzella sp. This compound is part of a family of alkaloids that includes damirones, batzellines, makaluvamines, and discorhabdins. This compound has attracted significant attention due to its intriguing biological activities, including cytotoxicity and inhibition of topoisomerase II .
Vorbereitungsmethoden
The total synthesis of batzelline C involves the construction of the highly substituted pyrrolo[4,3,2-de]quinoline skeleton. One notable synthetic route features a benzyne-mediated cyclization-functionalization sequence. This method begins with the preparation of a 4-halo-6-methoxyindoline derivative, which undergoes cyclization and chlorination to form the pyrroloquinoline skeleton . The synthesis can be summarized as follows:
- Preparation of the indoline intermediate from a commercially available compound.
- Formation of the benzyne species through treatment with excess base.
- Cyclization by intramolecular attack of the nitrogen nucleophile.
- Chlorination of the resultant arylanion species .
Analyse Chemischer Reaktionen
Batzelline C undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce functional groups.
Reduction: Reduction reactions can modify the quinoline skeleton.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include functionalized derivatives of the pyrroloquinoline skeleton .
Wissenschaftliche Forschungsanwendungen
Batzelline C has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrroloquinoline alkaloids.
Wirkmechanismus
Batzelline C exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, this compound induces DNA damage and disrupts the cell cycle, leading to apoptosis. Additionally, this compound has been suggested to act as a DNA intercalator, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Batzelline C is part of a family of pyrroloquinoline alkaloids that includes:
- Damirones
- Makaluvamines
- Discorhabdins
- Isobatzellines
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyrroloquinoline skeleton and its potent inhibition of HIV-1 envelope-mediated cell fusion . This distinct structure and biological activity set this compound apart from its analogs.
Eigenschaften
CAS-Nummer |
123064-91-5 |
|---|---|
Molekularformel |
C11H9ClN2O2 |
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-4-5-2-3-13-8-6(5)9(14)11(16)10(15)7(8)12/h4,13H,2-3H2,1H3 |
InChI-Schlüssel |
PDESZTFOYLDOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2CCNC3=C(C(=O)C(=O)C1=C23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)







![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)

